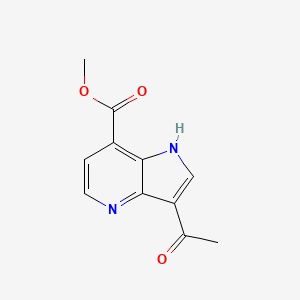
4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride
Overview
Description
Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property has been harnessed in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of BTAs suggests potential for diverse applications, including as building blocks in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Halogen···Halogen Interactions in Co-crystals
The study of halogen···halogen interactions in organic crystals, including those involving brominated compounds, reveals significant implications for crystal engineering and design. These interactions have been exploited in the creation of co-crystals, which are of interest for their potential applications in pharmaceuticals and materials science. The deliberate design strategy employing synthon theory indicates a pathway for harnessing these interactions in the development of novel materials (Tothadi, Joseph, & Desiraju, 2013).
Environmental and Health Impacts of Brominated Compounds
Research into novel brominated flame retardants (NBFRs) has highlighted the occurrence of these compounds in indoor environments, raising concerns about their potential health impacts. This underscores the importance of understanding the environmental fate and toxicology of brominated compounds, including those related to "4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride" (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods and Impurities in Pharmaceutical Synthesis
The synthesis of pharmaceuticals often results in the formation of impurities, which must be identified and quantified for drug safety and efficacy. Studies on omeprazole and other proton pump inhibitors have developed novel synthetic methods and analytical techniques for identifying such impurities, which could be applicable to the synthesis and analysis of "4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride" and related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
4-bromo-N'-(2-methoxyethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-14-7-6-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRGAWYLRBSLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride | |
CAS RN |
1423029-77-9 | |
| Record name | Benzenecarboximidamide, 4-bromo-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




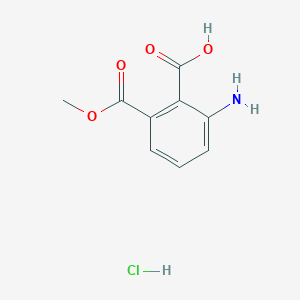
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)
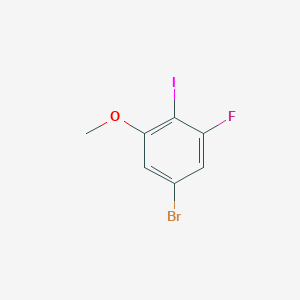
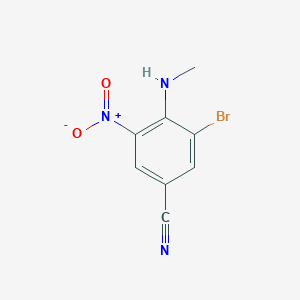
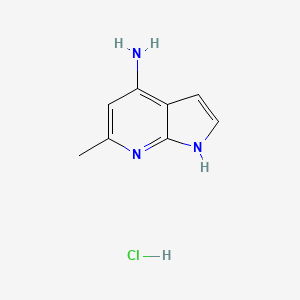
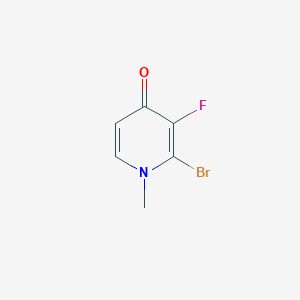
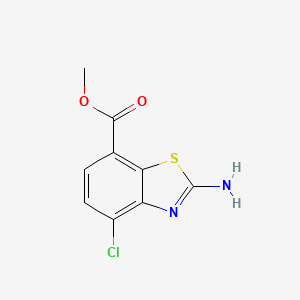

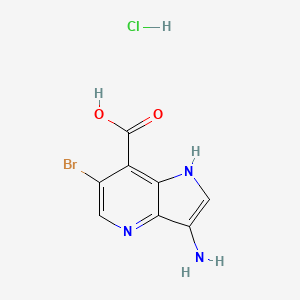
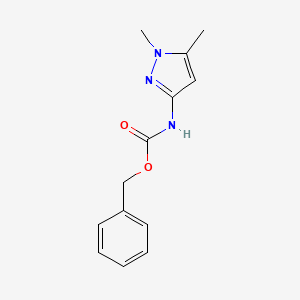
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)

